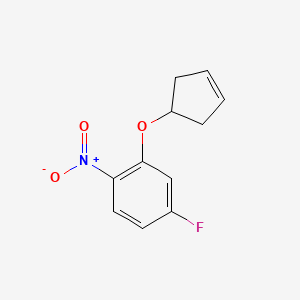
2-(Cyclopent-3-enyloxy)-4-fluoro-1-nitro-benzene
Cat. No. B8431556
M. Wt: 223.20 g/mol
InChI Key: VTFTYKNQTMDQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08754079B2
Procedure details


Prepared analogously to XVI.1 from 1 g cyclopentenol, 1.57 g 5-fluoro-2-nitro-phenol and 1.89 ml DEAD.


Name
DEAD
Quantity
1.89 mL
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH:2]=1.[F:7][C:8]1[CH:9]=[CH:10][C:11]([N+:15]([O-:17])=[O:16])=[C:12](O)[CH:13]=1.CCOC(/N=N/C(OCC)=O)=O>>[CH:1]1([O:6][C:10]2[CH:9]=[C:8]([F:7])[CH:13]=[CH:12][C:11]=2[N+:15]([O-:17])=[O:16])[CH2:5][CH:4]=[CH:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CCCC1)O
|
|
Name
|
|
|
Quantity
|
1.57 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
|
Name
|
DEAD
|
|
Quantity
|
1.89 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC=CC1)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
